Cas no 1361491-57-7 (3'-Fluoro-4'-iodo-2,3,6-trichlorobiphenyl)

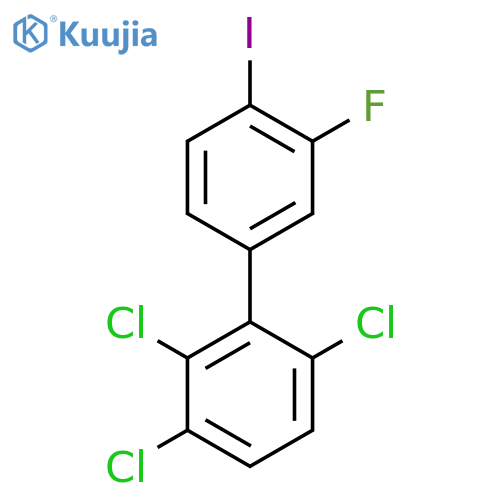

1361491-57-7 structure

商品名:3'-Fluoro-4'-iodo-2,3,6-trichlorobiphenyl

CAS番号:1361491-57-7

MF:C12H5Cl3FI

メガワット:401.429976224899

CID:4995690

3'-Fluoro-4'-iodo-2,3,6-trichlorobiphenyl 化学的及び物理的性質

名前と識別子

-

- 3'-Fluoro-4'-iodo-2,3,6-trichlorobiphenyl

-

- インチ: 1S/C12H5Cl3FI/c13-7-2-3-8(14)12(15)11(7)6-1-4-10(17)9(16)5-6/h1-5H

- InChIKey: BMQWFLGZYNAGFI-UHFFFAOYSA-N

- ほほえんだ: IC1C=CC(=CC=1F)C1C(=CC=C(C=1Cl)Cl)Cl

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 重原子数: 17

- 回転可能化学結合数: 1

- 複雑さ: 266

- 疎水性パラメータ計算基準値(XlogP): 6.4

- トポロジー分子極性表面積: 0

3'-Fluoro-4'-iodo-2,3,6-trichlorobiphenyl 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A011005613-250mg |

3'-Fluoro-4'-iodo-2,3,6-trichlorobiphenyl |

1361491-57-7 | 97% | 250mg |

480.00 USD | 2021-07-05 | |

| Alichem | A011005613-500mg |

3'-Fluoro-4'-iodo-2,3,6-trichlorobiphenyl |

1361491-57-7 | 97% | 500mg |

855.75 USD | 2021-07-05 | |

| Alichem | A011005613-1g |

3'-Fluoro-4'-iodo-2,3,6-trichlorobiphenyl |

1361491-57-7 | 97% | 1g |

1,504.90 USD | 2021-07-05 |

3'-Fluoro-4'-iodo-2,3,6-trichlorobiphenyl 関連文献

-

Yi-Tao Xu,Joyce Li Nanoscale Horiz., 2022,7, 185-191

-

Anton Ivanov,Sebastian Boldt,Zaib un Nisa,Syed Jawad Ali Shah,Alexander Villinger,Gyula Schneider,János Wölfling,Jamshed Iqbal RSC Adv., 2016,6, 11118-11127

-

Syed Meheboob Elahi,M. V. Rajasekharan CrystEngComm, 2015,17, 7191-7198

-

H. Yasumatsu,N. Fukui Catal. Sci. Technol., 2016,6, 6910-6915

1361491-57-7 (3'-Fluoro-4'-iodo-2,3,6-trichlorobiphenyl) 関連製品

- 1396713-54-4(N'-(3-chloro-4-methylphenyl)-N-{1-(pyrazin-2-yl)piperidin-4-ylmethyl}ethanediamide)

- 1485565-50-1(1-cyclohexyl-1H-1,2,3-triazole-4-carbaldehyde)

- 527674-00-6(2-(1-Methyl-4-piperidinyl)azepane)

- 2172245-32-6(2-(N-benzyl-1-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylphenyl}formamido)acetic acid)

- 926032-04-4(N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-3,4-dimethoxybenzene-1-sulfonamide)

- 164414-62-4(5-bromo-7-methoxy-1-benzofuran)

- 1250552-15-8(N-cyclooctyl-1-methylpyrrolidin-3-amine)

- 2171141-84-5((2S,3R)-2-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-phenylacetamido-3-hydroxybutanoic acid)

- 2287274-76-2([4-Methyl-3-(trifluoromethyl)phenyl]hydrazine;dihydrochloride)

- 1172303-60-4(2-{4-(2-ethoxynaphthalene-1-carbonyl)piperazin-1-ylmethyl}-1-methyl-1H-1,3-benzodiazole)

推奨される供給者

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量